

An In-depth Technical Guide to 3,5-Dichlorobenzoyl Chloride

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Compound of Interest

Compound Name: 3,5-Dichlorobenzoyl chloride

Cat. No.: B1294568

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **3,5-Dichlorobenzoyl chloride**, a pivotal intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.^[1] Its versatile chemical nature makes it a valuable building block in the development of a wide range of organic molecules.^[2]

Core Molecular Data

The fundamental properties of **3,5-Dichlorobenzoyl chloride** are summarized below, providing a cornerstone for its application in experimental design and chemical synthesis.

Property	Value	Citations
Molecular Formula	C ₇ H ₃ Cl ₃ O	^[3] ^[4]
Linear Formula	Cl ₂ C ₆ H ₃ COCl	
Molecular Weight	209.46 g/mol	^[4] ^[5]
CAS Number	2905-62-6	^[3] ^[4]

Experimental Protocols: Synthesis of 3,5-Dichlorobenzoyl Chloride

The synthesis of **3,5-Dichlorobenzoyl chloride** is critical for its availability in research and industrial applications. A prevalent and efficient method involves the chlorination of 3,5-dichlorobenzoic acid.

Synthesis from 3,5-Dichlorobenzoic Acid using Thionyl Chloride

This common laboratory procedure utilizes thionyl chloride (SOCl_2) as the chlorinating agent.^[6]

Methodology:

- To 20g of 3,5-dichlorobenzoic acid, add 49.4g of thionyl chloride and 0.21g of pyridine.^[7]
- The mixture is refluxed for a period of 2 to 20 hours.^{[7][8]}
- Following the reflux, excess thionyl chloride is removed from the reaction mixture, typically through distillation.^[7]
- Dry hexane is introduced to the residue, and any insoluble material is filtered out.^[7]
- Hexane is then removed under reduced pressure.^[7]
- The resulting crude product can be purified by crystallization to yield **3,5-Dichlorobenzoyl chloride**.^[7]

Synthesis from Aryl Carboxylic Acid using Oxalyl Chloride

An alternative method employs oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF).^[1]

Methodology:

- Dissolve the aryl carboxylic acid (10.0 mmol) in 50 mL of dichloromethane (DCM) in a 100 mL round-bottomed flask.^[1]
- Add a few drops of DMF to the solution.^[1]
- Cool the mixture to 0°C in an ice bath.^[1]

- Add oxalyl chloride (20.0 mmol, 2.0 equivalents) dropwise to the cooled reaction mixture.^[1]
- Allow the reaction to proceed for an additional 4 hours at this temperature.^[1]
- Concentrate the solvent in vacuo to obtain the crude **3,5-Dichlorobenzoyl chloride**, which can often be used directly in subsequent steps.^[1]

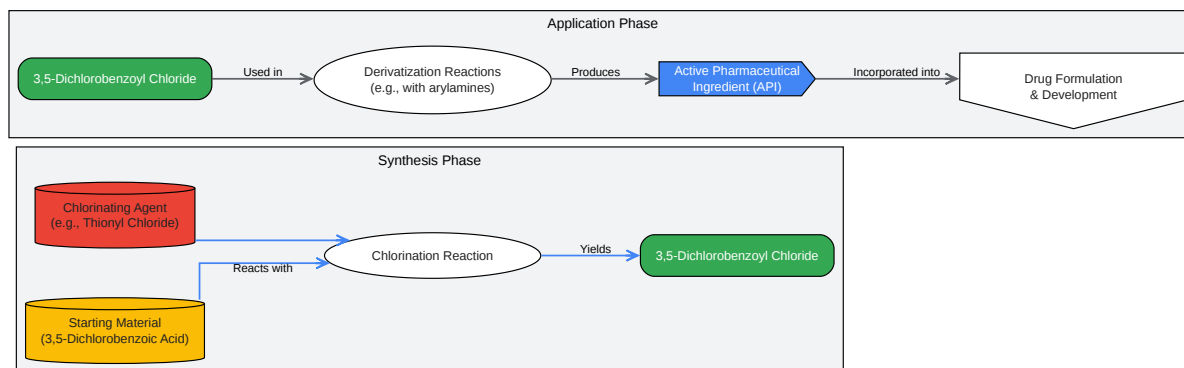
Applications in Drug Development and Research

3,5-Dichlorobenzoyl chloride serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other complex molecules.^[2] Its derivatives have shown potential in treating a range of conditions. For instance, it is a precursor in the creation of certain analgesics for pain and headache management, as well as drugs targeting central nervous system disorders.^{[9][10]} In the agrochemical sector, it is a key component in the production of the herbicide Propyzamide.^[9]

The reactivity of the acyl chloride group allows for its incorporation into larger molecular scaffolds, which can modulate the biological activity and pharmacokinetic properties of a drug, such as improving its stability and absorption.^[9]

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of **3,5-Dichlorobenzoyl chloride** to its application in the development of new chemical entities.



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